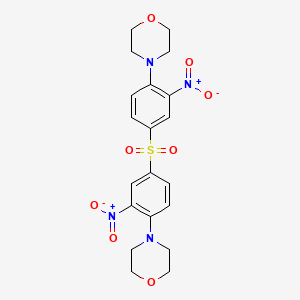![molecular formula C11H15N3O2 B14707977 Ethyl 2-[methyl(phenyldiazenyl)amino]acetate CAS No. 21600-46-4](/img/structure/B14707977.png)
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl(phenyldiazenyl)amino]acetate typically involves the diazotization of an aromatic amine followed by coupling with an ester. One common method involves the reaction of methylamine with phenyl diazonium chloride to form the diazo compound, which is then coupled with ethyl acetate under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[methyl(phenyldiazenyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[methyl(phenyldiazenyl)amino]acetate involves the interaction of the azo group with various molecular targets. The compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzymatic reactions or as a dye.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[phenylazo]acetate: Similar in structure but lacks the methyl group.
Methyl 2-[methyl(phenyldiazenyl)amino]acetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-[methyl(phenylazo)amino]propanoate: Similar but with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethyl ester and the methyl group on the azo compound allows for specific interactions and reactivity that are not observed in closely related compounds.
Propiedades
Número CAS |
21600-46-4 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
ethyl 2-[methyl(phenyldiazenyl)amino]acetate |
InChI |
InChI=1S/C11H15N3O2/c1-3-16-11(15)9-14(2)13-12-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
AVLJDFYOSJGKNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


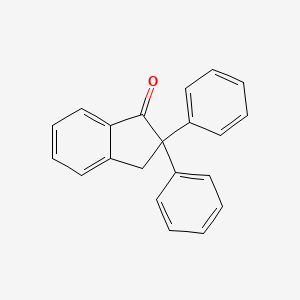
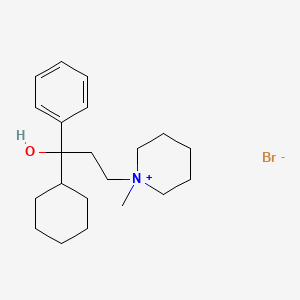
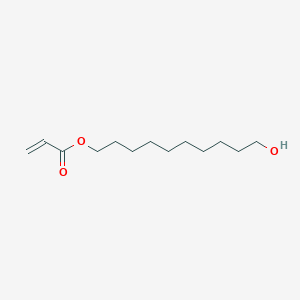
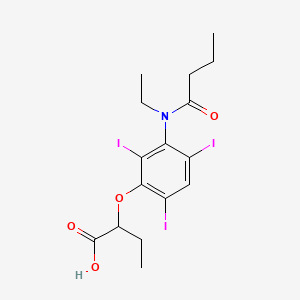

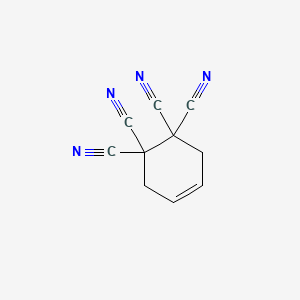

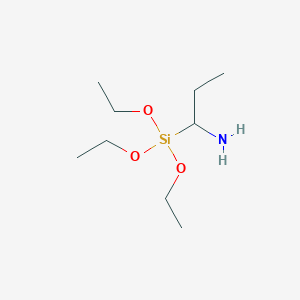

![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
